Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
Overview
Description
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a polycyclic compound with a unique structure characterized by multiple fused rings. It is a solid that appears as white or pale yellow crystals and is insoluble in water but soluble in organic solvents such as ethanol and ether .
Preparation Methods
The synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one involves the desulfurization of pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecane using dimethoxycarbene and toluene as reagents in the presence of a catalyst . The reaction conditions typically require careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include dimethoxycarbene, toluene, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic structures and their reactivity.
Biology: Research is ongoing to explore its potential biological activities and interactions with biological molecules.
Medicine: The compound is being investigated for its potential therapeutic properties and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one can be compared with other polycyclic compounds such as:
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane: Another polycyclic compound with a different ring structure.
Hexacyclo[6.6.0.0(2,7).0(4,11).0(5,10).0(6,9)]dodecane: A compound with an even more complex ring system.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties .
Properties
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-10H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWUKTZSTPLHEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(=O)C45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276393, DTXSID50989371 | |
Record name | AG-G-71323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69461-92-3, 69649-19-0 | |
Record name | Pentacyclo(5.4.0.02,6.0.3,10.05,9)undecan-8-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069461923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG-G-71323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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